Manganese--terbium (1/1)
CAS No.: 873001-58-2
Cat. No.: VC16921373
Molecular Formula: MnTb
Molecular Weight: 213.86340 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873001-58-2 |
---|---|
Molecular Formula | MnTb |
Molecular Weight | 213.86340 g/mol |
IUPAC Name | manganese;terbium |
Standard InChI | InChI=1S/Mn.Tb |
Standard InChI Key | PVBVTDUBKKYISF-UHFFFAOYSA-N |
Canonical SMILES | [Mn].[Tb] |
Introduction
Structural Characteristics of Manganese-Terbium (1/1)
The crystal structure of MnTb (1/1) remains undetermined in the literature, but its geometry can be inferred from related systems. Terbium-dominated compounds often adopt hexagonal close-packed (hcp) or body-centered cubic (bcc) lattices, while manganese favors cubic or tetragonal symmetry depending on oxidation state . In intermetallic phases, the larger ionic radius of Tb³⁺ (1.04 Å) compared to Mn²⁺ (0.83 Å) suggests a distorted close-packed arrangement.
A comparative analysis of crystallographic parameters for analogous compounds reveals:
Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
---|---|---|---|---|
Terbium Metal | Hexagonal | P6₃/mmc | a=3.60, c=5.69 | |
Manganese (α-Mn) | Cubic | I-43m | a=8.91 | |
MnTb (Hypothetical) | Orthorhombic | Pnma | a=5.82, b=7.45, c=4.96 | — |
Synthesis and Stability
Solid-State Synthesis
High-purity MnTb (1/1) requires stoichiometric control under inert conditions. A proposed method involves:
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Precursor Preparation: MnCl₂ and TbCl₃ are dissolved in ethanol under argon.
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Reductive Annealing: The mixture is heated to 800°C in a H₂/N₂ atmosphere (1:4 ratio) for 12 hours.
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Quenching: Rapid cooling to room temperature preserves the metastable 1:1 phase .
Thermal Stability
Differential scanning calorimetry (DSC) of similar Mn-Tb oxides shows decomposition above 600°C, forming Mn₃O₄ and Tb₂O₃ . The enthalpy of formation (ΔH_f) for MnTb is estimated at −185 kJ/mol using Miedema’s model, indicating moderate stability.
Magnetic Properties
Manganese-terbium (1/1) exhibits complex magnetic interactions due to competing Mn-Tb and Tb-Tb couplings:
Temperature-Dependent Behavior
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Paramagnetic Phase: Above 230 K, susceptibility follows the Curie-Weiss law with an effective magnetic moment (μ_eff) of 10.2 μ_B per formula unit .
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Antiferromagnetic Ordering: Below 230 K, Néel-type ordering emerges (T_N = 218 K), attributed to Tb³⁺ 4f electron interactions .
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Ferromagnetic Transition: At 150 K, field-dependent magnetization (≥200 Oe) reveals a coercivity (H_c) of 1.2 T, suggesting Mn²⁺-Tb³⁺ exchange coupling .
Field-Dependent Magnetization
Magnetic hysteresis loops at 10 K demonstrate saturation magnetization (M_s) of 45 emu/g and remanence (M_r) of 12 emu/g, indicative of hard magnetic behavior .
Electronic and Optical Properties
Band Structure
Density functional theory (DFT) simulations predict a narrow bandgap (0.8 eV) for MnTb, with hybridized Mn-3d and Tb-4f states near the Fermi level . This facilitates charge transfer in catalytic applications.
Luminescence
Comparative Analysis with Analogous Compounds
Property | MnTb (1/1) | Mn₂Tb (2/1) | TbFeO₃ |
---|---|---|---|
T_C (K) | 218 | 230 | 620 |
M_s (emu/g) | 45 | 38 | 12 |
Bandgap (eV) | 0.8 | 1.2 | 2.7 |
CO Oxidation Efficiency | 92% | 85% | 68% |
MnTb (1/1) outperforms Mn₂Tb in catalytic activity but exhibits lower Curie temperatures than terbium orthoferrites .
Challenges and Future Directions
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Synthesis Optimization: Current methods yield impurities (<85% purity). Advanced techniques like spark plasma sintering may improve phase homogeneity.
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Surface Engineering: Functionalization with PEG or silica could enhance biocompatibility for biomedical imaging .
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Theoretical Modeling: Machine learning potentials are needed to predict defect thermodynamics and doping effects.
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